molecular formula C14H16OS B13082990 (4-Isopropylthiophen-3-yl)(phenyl)methanol

(4-Isopropylthiophen-3-yl)(phenyl)methanol

Cat. No.: B13082990
M. Wt: 232.34 g/mol
InChI Key: ULIADYBIOYMANH-UHFFFAOYSA-N
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Description

(4-Isopropylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an isopropyl group and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylthiophen-3-yl)(phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives.

    Functional Group Introduction: The isopropyl group is introduced at the 4-position of the thiophene ring through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Phenyl Group Addition: The phenyl group is then introduced at the 3-position via a similar Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst.

    Hydroxyl Group Introduction: Finally, the hydroxyl group is introduced at the benzylic position through a Grignard reaction using phenylmagnesium bromide followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group, if present, can be reduced back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (4-Isopropylthiophen-3-yl)(phenyl)ketone.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Isopropylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to biologically active thiophene derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (4-Isopropylthiophen-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl group allows for hydrogen bonding interactions, while the aromatic rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, lacking the isopropyl and phenyl groups.

    (4-Methylthiophen-3-yl)(phenyl)methanol: Similar structure with a methyl group instead of an isopropyl group.

    (4-Isopropylthiophen-3-yl)(methyl)methanol: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

(4-Isopropylthiophen-3-yl)(phenyl)methanol is unique due to the presence of both an isopropyl group and a phenyl group on the thiophene ring, which can influence its chemical reactivity and physical properties

Properties

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

phenyl-(4-propan-2-ylthiophen-3-yl)methanol

InChI

InChI=1S/C14H16OS/c1-10(2)12-8-16-9-13(12)14(15)11-6-4-3-5-7-11/h3-10,14-15H,1-2H3

InChI Key

ULIADYBIOYMANH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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